Navigating the Chemical Landscape of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride: A Technical Guide for Researchers
Navigating the Chemical Landscape of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride: A Technical Guide for Researchers
Introduction
In the intricate world of pharmaceutical research and drug development, the precise understanding of novel chemical entities is paramount. N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride has emerged as a compound of interest, presenting a unique structural motif with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties of this diamine dihydrochloride, offering insights into its characterization, handling, and potential synthetic utility. While publicly available experimental data for this specific compound is limited, this guide consolidates existing information and provides logical, experience-based protocols for its analysis, drawing from established methodologies for similar aliphatic diamines.
Core Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride | [2] |
| CAS Number | 1956306-39-0 | [2] |
| Molecular Formula | C₇H₂₀Cl₂N₂ | [3] |
| Molecular Weight | 203.15 g/mol | [3] |
| Appearance | White Solid Powder | [1] |
| Solubility | Expected to be soluble in water. Solubility in organic solvents requires experimental determination. | Inferred from structure |
Structural Elucidation and Spectroscopic Characterization
The definitive structural confirmation of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride relies on a suite of spectroscopic techniques. While specific spectra for this compound are not widely published, this section outlines the expected spectral characteristics and provides a framework for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride, both ¹H and ¹³C NMR would be essential.
Expected ¹H NMR Spectral Features (in D₂O):
Due to the presence of two hydrochloride salts, the amine protons will likely exchange with deuterium from the solvent, potentially simplifying the spectrum. The expected proton environments are:
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N(CH₃)₂: A singlet corresponding to the six protons of the two methyl groups on the tertiary amine.
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-CH₂-: A multiplet arising from the methylene group protons.
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-C(CH₃)₂-: A singlet for the six protons of the gem-dimethyl group.
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-NH₂: These protons may be broadened or absent due to exchange with D₂O.
Expected ¹³C NMR Spectral Features (in D₂O):
The carbon skeleton should give rise to several distinct signals:
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N(CH₃)₂: A signal for the methyl carbons attached to the tertiary nitrogen.
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-CH₂-: A signal for the methylene carbon.
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-C(CH₃)₂-: A signal for the quaternary carbon and a separate signal for the gem-dimethyl carbons.
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-C(NH₂)-: A signal for the carbon bearing the primary amine.
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Caption: Proposed workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the dihydrochloride salt, electrospray ionization (ESI) would be a suitable technique. The expected mass spectrum would show a prominent peak for the protonated free base [M+H]⁺ at m/z corresponding to the molecular weight of the free diamine (C₇H₁₈N₂) plus a proton.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride is expected to show characteristic absorption bands:
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N-H stretching: Broad bands in the region of 3000-3300 cm⁻¹ corresponding to the primary amine salt.
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C-H stretching: Sharp peaks around 2800-3000 cm⁻¹ for the aliphatic C-H bonds.
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N-H bending: A band around 1500-1600 cm⁻¹ for the primary amine salt.
Synthesis and Reactivity
The reactivity of this compound will be dictated by the two amine groups. The primary amine is expected to be more nucleophilic than the tertiary amine. Potential reactions include:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides.
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Condensation reactions: With aldehydes and ketones to form imines or other heterocyclic structures.
The dihydrochloride salt form enhances its stability and water solubility but may require neutralization to the free base for certain reactions.
Caption: A general workflow for the HPLC-based analysis of the compound.
Conclusion
N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride is a chemical entity with potential for further exploration in various scientific disciplines, particularly in drug discovery and materials science. While a comprehensive experimental dataset is not yet publicly available, this guide provides a solid foundation for researchers by consolidating known information and proposing scientifically sound methodologies for its characterization and handling. As research into this and similar molecules progresses, a more detailed understanding of its chemical properties and applications will undoubtedly emerge.
References
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N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride — Chemical Substance Information. [Link]
